molecular formula C57H92O28 B032623 Platycodin D CAS No. 58479-68-8

Platycodin D

Cat. No. B032623
CAS RN: 58479-68-8
M. Wt: 1225.3 g/mol
InChI Key: CYBWUNOAQPMRBA-NDTOZIJESA-N
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Description

Platycodin D is a bio-active isolate from the roots of Platycodon grandiflorus . It has been studied for its spermicidal effects as a contraceptive in humans . It is a saponin isolated from the root of P. grandiflorum . Root preparations have been used extensively in Chinese herbal medicine for many applications, particularly for upper respiratory disorders and inflammation .


Molecular Structure Analysis

Platycodin D has a molecular formula of C57H92O28 . Its molecular weight is 1225.32 . The structure of Platycodin D is complex, with multiple hydroxyl groups, a carboxylate group, and several rings of carbon atoms .


Physical And Chemical Properties Analysis

Platycodin D has a molecular weight of 1225.32 and a molecular formula of C57H92O28 . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .

Scientific Research Applications

Anti-Inflammatory and Anti-Allergy

Platycodin D has been shown to have anti-inflammatory and anti-allergy effects . It’s one of the active substances in Platycodon grandiflorus, a plant widely used in traditional Chinese medicine to treat various inflammatory diseases .

Anti-Tumor

Platycodin D has demonstrated anti-tumor effects . It’s been found to inhibit the proliferation of cancer cells . Additionally, it could potentially be beneficial in inhibiting the resistance to anti-cancer drugs .

Anti-Obesity

Research has shown that Platycodin D has anti-obesity activities . This makes it a potential candidate for the prevention and treatment of obesity .

Anti-Viral

Platycodin D has been revealed to have anti-viral activities . This suggests that it could be used in the development of new antiviral drugs .

Anticoagulant

Platycodin D has been found to have anticoagulant effects . This could make it useful in the prevention and treatment of blood clotting disorders .

Spermicidal

Research has shown that Platycodin D has spermicidal activities . This suggests that it could potentially be used in the development of new contraceptives .

Production of Platycodin D

An efficient and economical mechanism for obtaining platycosides (platycodin D in particular) would be very useful . A recombinant β-glycosidase from Caldicellulosiruptor owensensis was characterized and applied for platycoside bioconversion . The enzyme specifically hydrolyzed the glucose residue at the C-3 position in platycosides and was suitable for platycodin D production .

Solubilizer or Immunologic Adjuvant

Platycodin D has been recently considered to have the potential to be a solubilizer or an immunologic adjuvant . This suggests that it could be used to enhance the effectiveness of other drugs or vaccines .

Mechanism of Action

Target of Action

Platycodin D (PD), an oleanane-type triterpenoid saponin, is one of the active substances in Platycodon grandiflorus . It has been revealed to have anti-inflammatory, anti-viral, anti-oxidation, anti-obesity, anticoagulant, spermicidal, and anti-tumor activities . PD has been shown to fight cancer by inducing apoptosis, cell cycle arrest, and autophagy and inhibiting angiogenesis, invasion, and metastasis by targeting multiple signaling pathways .

Mode of Action

PD interacts with its targets, leading to significant changes in the cell. For instance, PD has been shown to downregulate the protein level of c-Myc rather than its mRNA level in a dose-dependent manner .

Biochemical Pathways

PD affects various signaling pathways involved in these processes . For example, PD can regulate the hepatic gluconeogenesis pathway with the increased phosphorylation/expression of AMPK and decreased expressions of PCK1 and G6Pase . In terms of lipid metabolism, PD decreased the whole-body lipid levels, including total cholesterol (TC), triglycerides (TG), and high-density lipoprotein (HDL), and reduced the hepatic fat accumulation induced by T2D through the AMPK/ACC/CPT-1 fatty acid anabolism pathway .

Pharmacokinetics

Research on PD’s pharmacokinetics and extraction processes is under study . The bioavailability of PD could be improved by being prescribed with Glycyrrhiza uralensis Fisch. or by creating a new dosage form . A study showed that the area under the curve, the peak concentration, the time to reach peak concentration, and mean residence time of PD in Platycodi radix extract (PRE) were enhanced significantly compared with that in single PD .

Result of Action

PD exhibits a wide range of anti-tumor activities . It has been shown to fight cancer by inducing apoptosis, cell cycle arrest, and autophagy and inhibiting angiogenesis, invasion, and metastasis . PD also triggers apoptosis and autophagy in tumor cells .

Action Environment

The action, efficacy, and stability of PD can be influenced by environmental factors. For instance, PD was discovered to have hemolytic activity correlated . PD has broad application prospects and reveals practical pharmacological activities in pre-clinical research . The clinical translation of PD still has a long way to go .

Safety and Hazards

Platycodin D is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Future Directions

Platycodin D has broad application prospects and reveals practical pharmacological activities in pre-clinical research . The recent advances in complex interaction with apoptosis especially ferroptosis and its role in epigenomics and modifications are a new paradigm, to just mechanical action of ROS, as highlighted in this review . Their inhibition by nutraceuticals and natural extracts has been a scientific challenging avenue that is explored .

properties

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H92O28/c1-23-40(81-45-39(72)41(28(64)18-76-45)82-49-43(73)56(75,21-61)22-78-49)36(69)38(71)46(79-23)83-42-33(66)27(63)17-77-48(42)85-50(74)57-12-11-51(2,3)13-25(57)24-7-8-30-52(4)14-26(62)44(84-47-37(70)35(68)34(67)29(16-58)80-47)55(19-59,20-60)31(52)9-10-53(30,5)54(24,6)15-32(57)65/h7,23,25-49,58-73,75H,8-22H2,1-6H3/t23-,25-,26-,27-,28+,29+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39+,40-,41-,42+,43-,44-,45-,46-,47-,48-,49-,52+,53+,54+,56+,57+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBWUNOAQPMRBA-NDTOZIJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H92O28
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901021773
Record name Platycodin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901021773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1225.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Platycodin D

CAS RN

58479-68-8
Record name Platycodin D
Source CAS Common Chemistry
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Record name Platycodin D
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Record name Platycodin D
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58479-68-8
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Record name PLATYCODIN D
Source FDA Global Substance Registration System (GSRS)
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